Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-
Brand Name: Vulcanchem
CAS No.:
VCID: VC18515839
InChI: InChI=1S/C19H21N3OS2/c1-5-14-12(3)25-19-17(14)18(20-13(4)21-19)24-10-16(23)22-15-9-7-6-8-11(15)2/h6-9H,5,10H2,1-4H3,(H,22,23)
SMILES:
Molecular Formula: C19H21N3OS2
Molecular Weight: 371.5 g/mol

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)-

CAS No.:

Cat. No.: VC18515839

Molecular Formula: C19H21N3OS2

Molecular Weight: 371.5 g/mol

* For research use only. Not for human or veterinary use.

Acetamide,2-[(5-ethyl-2,6-dimethylthieno[2,3-D]pyrimidin-4-YL)thio]-N-(2-methylphenyl)- -

Specification

Molecular Formula C19H21N3OS2
Molecular Weight 371.5 g/mol
IUPAC Name 2-(5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-N-(2-methylphenyl)acetamide
Standard InChI InChI=1S/C19H21N3OS2/c1-5-14-12(3)25-19-17(14)18(20-13(4)21-19)24-10-16(23)22-15-9-7-6-8-11(15)2/h6-9H,5,10H2,1-4H3,(H,22,23)
Standard InChI Key WYKYEPWWENJVLM-UHFFFAOYSA-N
Canonical SMILES CCC1=C(SC2=C1C(=NC(=N2)C)SCC(=O)NC3=CC=CC=C3C)C

Introduction

Chemical Architecture and Physicochemical Profile

Core Structural Features

The molecule integrates a thieno[2,3-d]pyrimidine backbone, a fused bicyclic system combining thiophene and pyrimidine rings. Substituents include an ethyl group at position 5, methyl groups at positions 2 and 6, and a thioether-linked acetamide moiety bearing a 2-methylphenyl group . This arrangement confers distinct electronic and steric properties, influencing ligand-receptor interactions and metabolic stability.

The molecular formula C20H21N3O2S2\text{C}_{20}\text{H}_{21}\text{N}_{3}\text{O}_{2}\text{S}_{2} suggests a moderate molecular weight (~399.5 g/mol), typical for small-molecule therapeutics. The high calculated LogP (4.876) indicates pronounced lipophilicity, likely contributing to membrane permeability but posing challenges for aqueous solubility .

Comparative Physicochemical Analysis

Thienopyrimidine derivatives exhibit predictable solubility-lipophilicity trade-offs. For instance, analogs with halogenated aryl groups demonstrate reduced aqueous solubility (<5 mg/L) despite enhanced target affinity . The 2-methylphenyl substituent in this compound may optimize metabolic stability compared to electron-withdrawing groups, as methyl groups resist oxidative degradation .

Synthetic Pathways and Optimization

Key Synthetic Strategies

Thieno[2,3-d]pyrimidines are typically synthesized via cyclocondensation of aminothiophenes with carbonyl reagents or through functionalization of preformed pyrimidine cores . For the target compound, a plausible route involves:

  • Alkylation of Thiopyrimidine: Reaction of 4-chloro-5-ethyl-2,6-dimethylthieno[2,3-d]pyrimidine with 2-mercapto-N-(2-methylphenyl)acetamide under basic conditions (e.g., NaH or K₂CO₃) .

  • Purification Challenges: The high lipophilicity necessitates chromatographic purification using reverse-phase systems, often yielding amorphous solids requiring lyophilization for stability .

Yield Optimization

Modifying reaction solvents (e.g., DMF → THF) and temperatures (80°C → 60°C) can improve yields by reducing side reactions. Catalytic additives like DMAP may accelerate thioether formation, achieving yields >70% in model systems .

Biological Activity and Mechanism

Putative Targets and Pathways

Thienopyrimidines exhibit broad bioactivity, frequently targeting:

  • Kinases: Inhibition of EGFR or VEGFR2 via ATP-binding pocket interactions .

  • Microbial Enzymes: Disruption of dihydrofolate reductase (DHFR) in bacteria and fungi .

  • Inflammatory Mediators: COX-2 suppression through competitive binding at the arachidonic acid site .

Molecular docking simulations suggest the 2-methylphenyl acetamide group may occupy hydrophobic subpockets in these targets, enhancing binding affinity over unsubstituted analogs .

Anticancer and Anti-inflammatory Activity

In murine models, thienopyrimidine acetamides inhibit tumor growth by 40–60% at 10 mg/kg doses, correlating with caspase-3 activation and Bcl-2 downregulation . Anti-inflammatory IC₅₀ values for COX-2 inhibition range from 0.04–0.12 µM, surpassing celecoxib in some scaffolds .

Structure-Activity Relationships (SAR)

Substituent Effects on Potency

  • Position 5 (Ethyl): Longer alkyl chains (e.g., propyl) diminish solubility without improving activity, suggesting ethyl optimizes lipophilicity .

  • Position 2 (Methyl): Ortho-methyl groups on the phenyl ring enhance metabolic stability by shielding the acetamide from hepatic CYP450 oxidation .

  • Thioether Linkage: Replacement with sulfone or methylene groups reduces kinase inhibition by 3–5 fold, emphasizing sulfur’s role in H-bonding .

Comparative Pharmacokinetics

Aryl-substituted analogs exhibit:

  • Plasma Half-Life: 4.2–6.8 hours in rodents, suitable for BID dosing .

  • Oral Bioavailability: 22–35%, limited by first-pass metabolism; prodrug strategies (e.g., esterification) improve AUC by 2.5x .

Future Directions and Clinical Translation

Lead Optimization Priorities

  • Solubility Enhancement: Prodrug approaches (phosphate esters) or nanoformulations to overcome poor dissolution .

  • Selectivity Profiling: Kinome-wide screening to minimize off-target effects, particularly against cardiac ion channels .

Preclinical Development Pathways

  • IND-Enabling Studies: GLP toxicity assessments in two species, focusing on renal and hepatic biomarkers .

  • Formulation Development: Solid dispersion systems using HPMCAS to enhance oral absorption .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator